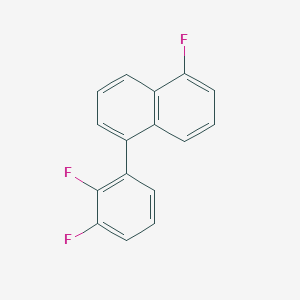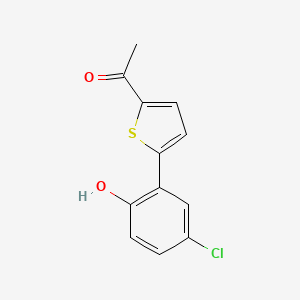
1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one is a chemical compound with the molecular formula C12H9ClO2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a chloro-substituted hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a reducing agent, such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions
1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are conducted under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
科学的研究の応用
1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with electronic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
類似化合物との比較
Similar Compounds
5-Chloro-2-hydroxyacetophenone: Shares the chloro-hydroxyphenyl moiety but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the chloro-hydroxyphenyl group.
2-Acetylthiophene: Similar thiophene structure but without the chloro-hydroxyphenyl substitution.
Uniqueness
1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one is unique due to the combination of the chloro-hydroxyphenyl group and the thiophene ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H9ClO2S |
|---|---|
分子量 |
252.72 g/mol |
IUPAC名 |
1-[5-(5-chloro-2-hydroxyphenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H9ClO2S/c1-7(14)11-4-5-12(16-11)9-6-8(13)2-3-10(9)15/h2-6,15H,1H3 |
InChIキー |
HIUOPZHHYZDOPG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(S1)C2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



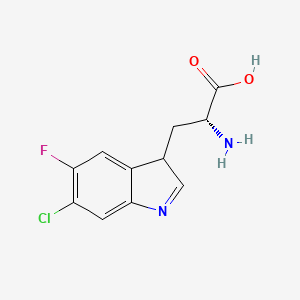
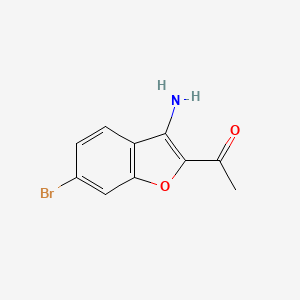
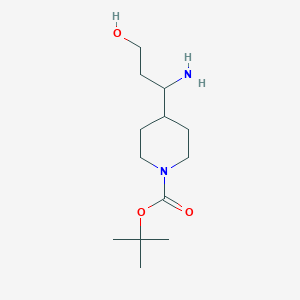

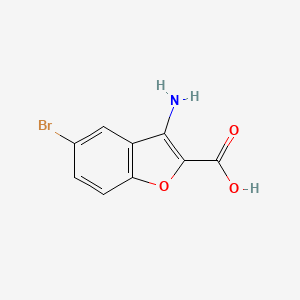


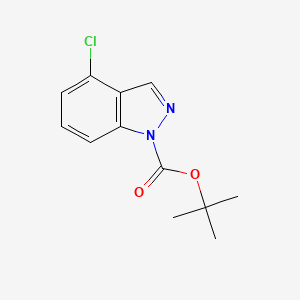
![tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11859695.png)
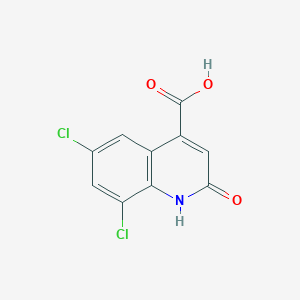
![3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11859701.png)
